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molecular formula C6H5BrO2 B1338952 4-Bromo-6-methyl-2h-pyran-2-one CAS No. 132559-91-2

4-Bromo-6-methyl-2h-pyran-2-one

Cat. No. B1338952
M. Wt: 189.01 g/mol
InChI Key: LLFSFJYWGVKYRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06511978B1

Procedure details

A 250 ml three-neck round bottomed flask was equipped with a reflux condenser and two addition funnels. 430 mg(2.2 mmol) of 4-bromo-6-methyl-2-pyrone prepared according to the procedure described in a literature(see: M. Cervera, Tetrahedron, 46, 7885, 1990) from 4-hydroxy-6-methyl-2-pyrone and phosphorus tribromide was dissolved in 100 ml of ethyleneglycol dimethylether(DME), which was then introduced into the flask. Catalytic amount of trifluoroacetic acid was added and the resulting mixture was heated under reflux. While refluxing, isoamylnitrite(0.48 ml, 3.4 mmol) and anthranilic acid (470 mg, 3.4 mmol) in DME which were contained in the funnels, respectively, were added dropwise simultaneously. After confirming that the starting materials were completely reacted, addition was stopped and the reaction solution was cooled. The solvent was removed under reduced pressure and the remaining materials were diluted with 250 ml of dichloromethane. The resulting solution was sequentially washed with 5% aqueous hydrochloric acid solution, 5% aqueous sodium hydroxide solution and water, and then dried over anhydrous magnesium sulfate. The solvent was removed and the residue was subjected to column chromatography(eluent: n-Hexane/ethylacetate=20/1, v/v) to give 340 mg(Yield 68%) of the title compound.
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ethyleneglycol dimethylether(DME)
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.48 mL
Type
reactant
Reaction Step Four
Quantity
470 mg
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
n-Hexane ethylacetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
68%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])O[C:4](=O)[CH:3]=1.O[C:11]1[CH:16]=[C:15](C)O[C:13](=O)[CH:12]=1.P(Br)(Br)Br.FC(F)(F)C(O)=O.C(ON=O)CC(C)C.C(O)(=O)C1C(=CC=CC=1)N>COCCOC.CCCCCC.C(OC(=O)C)C>[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:13]2[C:4]([CH:3]=1)=[CH:15][CH:16]=[CH:11][CH:12]=2 |f:7.8|

Inputs

Step One
Name
Quantity
430 mg
Type
reactant
Smiles
BrC1=CC(OC(=C1)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC(OC(=C1)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Br)(Br)Br
Name
ethyleneglycol dimethylether(DME)
Quantity
100 mL
Type
solvent
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Four
Name
Quantity
0.48 mL
Type
reactant
Smiles
C(CC(C)C)ON=O
Step Five
Name
Quantity
470 mg
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOC
Step Seven
Name
n-Hexane ethylacetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250 ml three-neck round bottomed flask was equipped with a reflux condenser
ADDITION
Type
ADDITION
Details
two addition funnels
ADDITION
Type
ADDITION
Details
which was then introduced into the flask
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
While refluxing
ADDITION
Type
ADDITION
Details
respectively, were added dropwise simultaneously
CUSTOM
Type
CUSTOM
Details
were completely reacted
ADDITION
Type
ADDITION
Details
addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was cooled
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the remaining materials were diluted with 250 ml of dichloromethane
WASH
Type
WASH
Details
The resulting solution was sequentially washed with 5% aqueous hydrochloric acid solution, 5% aqueous sodium hydroxide solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C2=CC=CC=C2C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 340 mg
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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